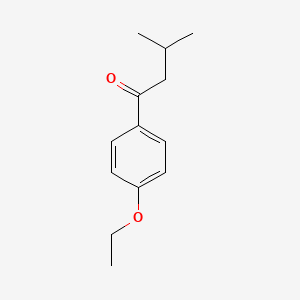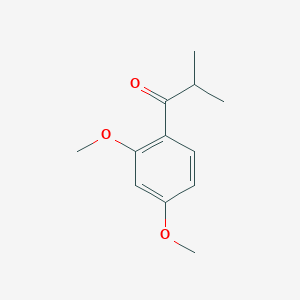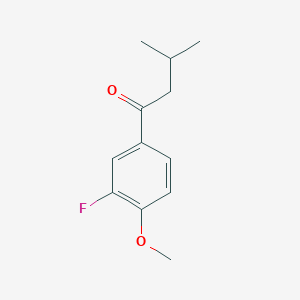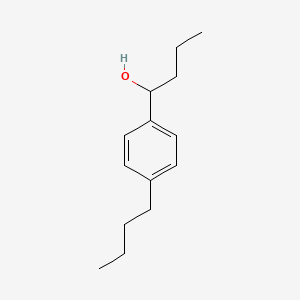
1-(4-Butylphenyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butylphenyl)butan-1-ol is an organic compound with the molecular formula C14H22O It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a butylphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Butylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 4-butylphenylmagnesium bromide with butanal, followed by reduction. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-(4-Butylphenyl)butan-1-one. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Butylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Butylphenyl)butan-1-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to 1-(4-Butylphenyl)butane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: 1-(4-Butylphenyl)butan-1-one.
Reduction: 1-(4-Butylphenyl)butane.
Substitution: Various alkyl halides depending on the substituting reagent.
Wissenschaftliche Forschungsanwendungen
1-(4-Butylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1-(4-Butylphenyl)butan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound may also interact with enzymes, altering their activity and leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Butylphenyl)butan-1-ol can be compared with other similar compounds such as:
4-Phenylbutan-1-ol: Similar structure but lacks the butyl group, leading to different chemical and physical properties.
1-(4-tert-Butylphenyl)butan-1-ol: Contains a tert-butyl group instead of a butyl group, resulting in different steric and electronic effects.
4-Phenyl-2-butanol: The hydroxyl group is located on the second carbon, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-(4-butylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-3-5-7-12-8-10-13(11-9-12)14(15)6-4-2/h8-11,14-15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGQXXANAODJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(CCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-Chlorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7846605.png)
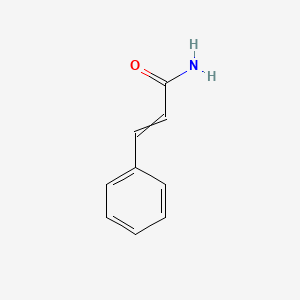

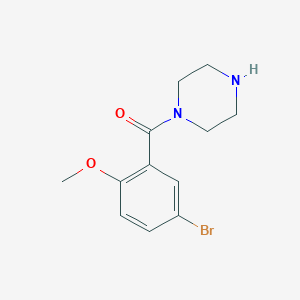
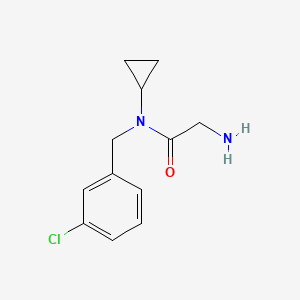
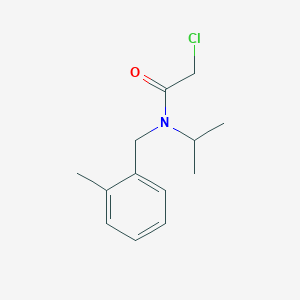
![2-[(2-Chlorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7846633.png)
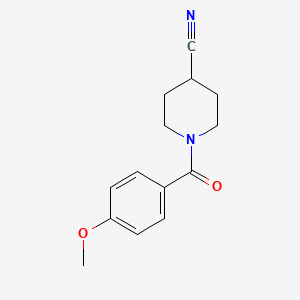
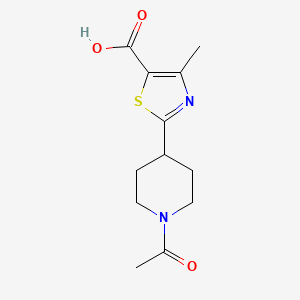
![2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide](/img/structure/B7846657.png)
![6-Propoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-OL](/img/structure/B7846661.png)
